

(4-Methoxypyridin-3-yl)methanol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547

[Get Quote](#)

Executive Summary

(4-Methoxypyridin-3-yl)methanol (CAS No. 120277-47-6) is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structural features, comprising a pyridine ring with methoxy and hydroxymethyl functionalities, make it a key building block in the development of more complex molecules, particularly within the pharmaceutical industry. This technical guide provides an overview of the commercially available suppliers, physicochemical properties, a representative synthetic approach, and its role as a chemical intermediate. Due to the limited publicly available data specifically for this compound, information from closely related analogues, primarily (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is referenced to provide a broader context for its chemical behavior and applications.

Commercial Availability

(4-Methoxypyridin-3-yl)methanol is available from a number of chemical suppliers. The following table summarizes a selection of commercially available sources. Researchers are advised to contact the suppliers directly for current pricing, purity, and availability.

Supplier Name	Website	Notes
BOC Sciences	--INVALID-LINK--	A global supplier of a wide range of chemicals for research and development.[1]
Guidechem	--INVALID-LINK--	A platform connecting buyers with chemical manufacturers and suppliers.[2]
Capot Chemical	--INVALID-LINK--	A supplier of fine chemicals for research and industry.[3]
BLD Pharmatech	--INVALID-LINK--	A supplier of building blocks and intermediates for pharmaceutical and biotech research.
Nanjing Chemlin Chemical Co., Ltd.	Not directly available	Listed as a supplier on Guidechem.[2]
Frontier Scientific, Inc.	--INVALID-LINK--	A provider of fine chemicals and research products.[2]

Physicochemical and Spectroscopic Data

A comprehensive, experimentally verified dataset for **(4-Methoxypyridin-3-yl)methanol** is not readily available in the public domain. The following table consolidates available data for the target compound and includes data for the closely related analogue, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, for comparative purposes.

Table 1: Physicochemical Properties

Property	(4-Methoxypyridin-3-yl)methanol	(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (Analogue)
CAS Number	120277-47-6[3]	86604-78-6[4]
Molecular Formula	C ₇ H ₉ NO ₂ [3]	C ₉ H ₁₃ NO ₂ [4]
Molecular Weight	139.15 g/mol [3]	167.21 g/mol [4]
Appearance	Not specified	White to light brown powder or crystal[5]
Melting Point	Not specified	56.5-60.5 °C[5]
Boiling Point	Not specified	115-135 °C at 0.01 Torr[5]
Solubility	Not specified	Slightly soluble in Chloroform[5]

Spectroscopic Data: While specific spectra for **(4-Methoxypyridin-3-yl)methanol** are not provided in the search results, predicted mass spectrometry data is available.[6] Researchers requiring detailed spectroscopic information, such as ¹H and ¹³C NMR, are advised to acquire this data upon purchase or consult specialized spectroscopic databases.

Synthesis and Manufacturing

A detailed, peer-reviewed experimental protocol for the synthesis of **(4-Methoxypyridin-3-yl)methanol** was not identified in the performed searches. However, based on general organic chemistry principles and established synthetic routes for analogous pyridine derivatives, a representative synthetic workflow can be proposed. The synthesis of the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, often involves the reduction of a nitrile to an amine, followed by diazotization to yield the alcohol.[7][8]

Representative Synthetic Workflow

The following diagram illustrates a plausible, though not explicitly documented, synthetic route to **(4-Methoxypyridin-3-yl)methanol**, starting from a suitable cyanopyridine precursor. This workflow is intended for illustrative purposes to guide synthetic strategy.

Step 1: Catalytic Hydrogenation

4-Methoxy-3-cyanopyridine

 H_2 , Raney Nickel
(or other suitable catalyst)
in NH_3 /Methanol

(4-Methoxypyridin-3-yl)methanamine

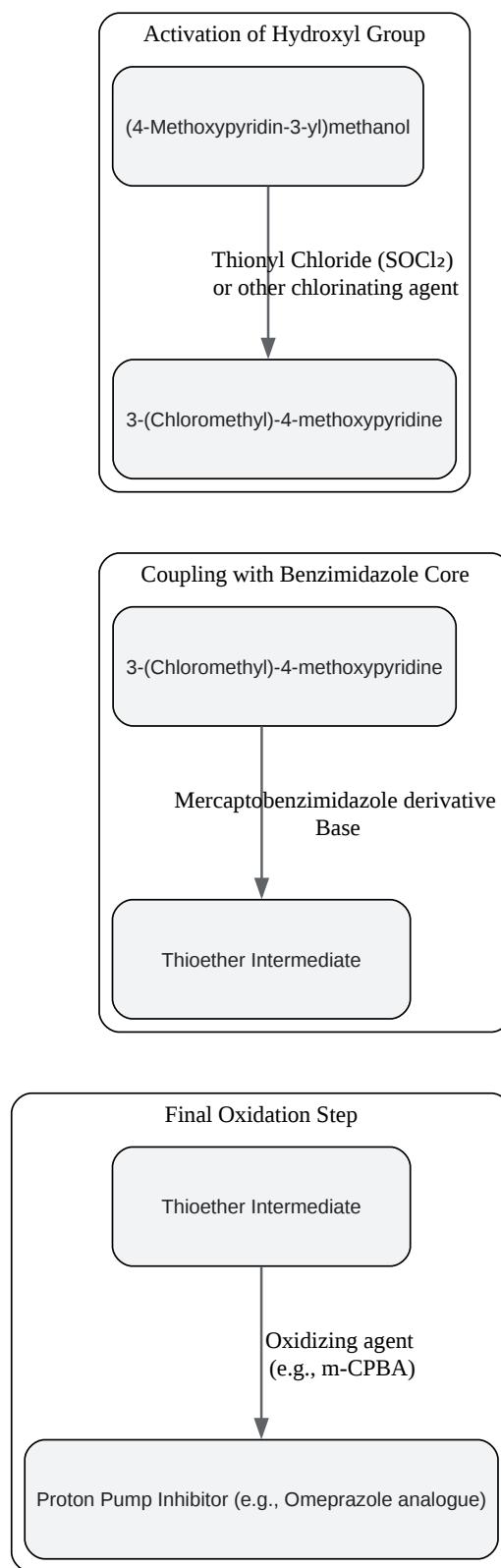
Step 2: Diazotization

(4-Methoxypyridin-3-yl)methanamine

 $NaNO_2$, Aqueous Acid
(e.g., H_2SO_4 or HCl)
0-5 °C

(4-Methoxypyridin-3-yl)methanol

[Click to download full resolution via product page](#)**Figure 1: A representative two-step synthesis of (4-Methoxypyridin-3-yl)methanol.**


Methodology Considerations (Based on Analogous Syntheses)

- Step 1: Catalytic Hydrogenation of 4-Methoxy-3-cyanopyridine: The reduction of the nitrile group to a primary amine is a common transformation. Raney Nickel is a frequently used catalyst for this purpose in an ammonia-saturated methanolic solution to suppress the formation of secondary amines.^[8] The reaction is typically carried out under a hydrogen atmosphere.
- Step 2: Diazotization of (4-Methoxypyridin-3-yl)methanamine: The resulting aminomethylpyridine can be converted to the corresponding alcohol via diazotization. This reaction involves treating the amine with sodium nitrite in the presence of a strong aqueous acid, such as sulfuric or hydrochloric acid, at low temperatures (typically 0-5 °C) to form an unstable diazonium salt, which then hydrolyzes to the alcohol.

Applications in Drug Development

(4-Methoxypyridin-3-yl)methanol's primary utility is as a chemical intermediate in the synthesis of more complex, biologically active molecules. While specific examples directly citing this compound are scarce in the provided search results, its structural motif is relevant to the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-reflux disorders.^{[4][5]} The related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a well-documented precursor to the blockbuster drug omeprazole.^{[7][9]}

The general workflow for the application of such pyridine methanol derivatives in PPI synthesis involves the activation of the hydroxyl group, typically by conversion to a leaving group like a chloride, followed by coupling with a benzimidazole core.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the use of pyridine methanol derivatives in PPI synthesis.

Biological Activity and Signaling Pathways

There is no publicly available information to suggest that **(4-Methoxypyridin-3-yl)methanol** has any direct biological activity or is involved in any specific signaling pathways. Its significance in a biological context is as a precursor to pharmacologically active compounds.

Conclusion

(4-Methoxypyridin-3-yl)methanol is a commercially available pyridine derivative with a clear, albeit not extensively documented, role as an intermediate in chemical synthesis. While a comprehensive dataset on its properties and a specific, validated synthesis protocol are lacking in readily accessible literature, its structural similarity to key intermediates in the synthesis of proton pump inhibitors provides a strong indication of its potential applications. Further research and publication of its detailed chemical and physical properties would be beneficial to the scientific community. Researchers interested in utilizing this compound are encouraged to perform their own characterization and to develop synthetic procedures based on established methodologies for related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. guidechem.com [guidechem.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - (4-methoxypyridin-3-yl)methanol (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]

- 9. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b038547)
- To cite this document: BenchChem. [(4-Methoxypyridin-3-yl)methanol: A Technical Guide for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b038547#commercially-available-suppliers-of-4-methoxypyridin-3-yl-methanol\]](https://www.benchchem.com/product/b038547#commercially-available-suppliers-of-4-methoxypyridin-3-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com